molecular formula C7H16ClNO2 B7788970 3-Methyl-2-(methylamino)pentanoic acid hydrochloride

3-Methyl-2-(methylamino)pentanoic acid hydrochloride

Cat. No.: B7788970
M. Wt: 181.66 g/mol
InChI Key: MMBGZHHBWVCZFK-UHFFFAOYSA-N
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Description

3-Methyl-2-(methylamino)pentanoic acid hydrochloride, also known as N-methylisoleucine hydrochloride, is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . This compound is a derivative of isoleucine, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(methylamino)pentanoic acid hydrochloride typically involves the methylation of isoleucine. The process can be summarized as follows:

    Starting Material: Isoleucine is used as the starting material.

    Methylation: The amino group of isoleucine is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

    Hydrochloride Formation: The resulting N-methylisoleucine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Methylation: Large quantities of isoleucine are methylated using methyl iodide and sodium hydroxide.

    Purification: The product is purified through crystallization or other separation techniques.

    Hydrochloride Formation: The purified N-methylisoleucine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(methylamino)pentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) in polar solvents.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as primary amines.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-2-(methylamino)pentanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and as a model compound for amino acid derivatives.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(methylamino)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. As a derivative of isoleucine, it may interact with enzymes involved in amino acid metabolism. The methylamino group can influence the compound’s binding affinity and specificity towards these enzymes, potentially altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(methylamino)propanoic acid hydrochloride
  • N-Methylvaline hydrochloride
  • N-Methylleucine hydrochloride

Comparison

3-Methyl-2-(methylamino)pentanoic acid hydrochloride is unique due to its specific structure and the position of the methylamino group. Compared to similar compounds, it may exhibit different reactivity and binding properties, making it valuable for specific research applications. Its uniqueness lies in its ability to serve as a versatile intermediate in organic synthesis and its potential biological activity.

Biological Activity

3-Methyl-2-(methylamino)pentanoic acid hydrochloride, a derivative of isoleucine, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This compound is primarily studied for its role in metabolic pathways and its interactions with specific enzymes, which may suggest therapeutic potentials.

This compound has the molecular formula C7H16ClNO2C_7H_{16}ClNO_2 and a molecular weight of 179.66 g/mol. Its structure includes a methylamino group that contributes to its unique reactivity and biological activity.

The biological activity of this compound is believed to stem from its interaction with enzymes involved in amino acid metabolism. The methylamino group can influence the compound's binding affinity to these enzymes, potentially altering their activity. This interaction may facilitate various metabolic processes, including protein synthesis and energy production.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.
  • Potential Therapeutic Uses : Preliminary studies suggest that it could have applications in drug development, particularly as a precursor for synthesizing bioactive compounds.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, although further research is needed to substantiate these claims.

Case Studies and Research Findings

  • Metabolic Pathway Studies : Research has shown that derivatives of isoleucine can modulate metabolic pathways related to muscle metabolism and energy balance. A study indicated that compounds similar to this compound could enhance glucose uptake in muscle cells, suggesting potential benefits for metabolic disorders.
  • Pharmacological Investigations : In vitro studies have demonstrated that this compound may inhibit certain enzymes implicated in cancer cell proliferation. For example, a study on similar amino acid derivatives revealed their ability to inhibit histone deacetylases (HDACs), which are critical in cancer progression.
  • Neuropharmacology : A case study explored the neuroprotective effects of amino acid derivatives, including this compound, showing promise in reducing oxidative stress in neuronal cells.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals distinct differences in biological activity:

Compound NameStructureBiological Activity
2-Methyl-3-(methylamino)propanoic acidSimilar backboneModerate enzyme inhibition
N-Methylvaline hydrochlorideDifferent methylation patternLower binding affinity
N-Methylleucine hydrochlorideDifferent side chainVarying metabolic effects

This table highlights how structural variations influence the biological activity of amino acid derivatives.

Properties

IUPAC Name

3-methyl-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBGZHHBWVCZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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